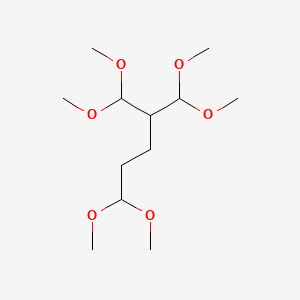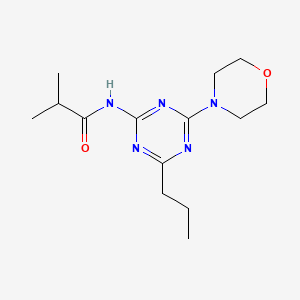
Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- is a complex organic compound with a molecular formula of C14H22N4O2. This compound is characterized by the presence of a morpholine ring, a triazine ring, and a propanamide group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled temperature and pH conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the triazine intermediate reacts with morpholine.
Attachment of the Propanamide Group: The final step involves the acylation of the triazine-morpholine intermediate with 2-methylpropanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. Solvent extraction and recrystallization are commonly used to purify the final product.
化学反应分析
Types of Reactions
Oxidation: Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
科学研究应用
Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The triazine ring is known to interact with nucleophilic sites in proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 2-Methyl-N-[2-(4-morpholinyl)ethyl]-1-propanamine
- 2-Methyl-N-(4-morpholinylphenyl)propanamide
- Propanamide, 2-methyl-N-[2-(4-morpholinyl)ethyl]-2-[(5-phenyl-1H-pyrazol-3-yl)oxy]
Uniqueness
Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- is unique due to the presence of both the triazine and morpholine rings, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.
属性
CAS 编号 |
127374-95-2 |
|---|---|
分子式 |
C14H23N5O2 |
分子量 |
293.36 g/mol |
IUPAC 名称 |
2-methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)propanamide |
InChI |
InChI=1S/C14H23N5O2/c1-4-5-11-15-13(17-12(20)10(2)3)18-14(16-11)19-6-8-21-9-7-19/h10H,4-9H2,1-3H3,(H,15,16,17,18,20) |
InChI 键 |
ZJLPERMRVAHECO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


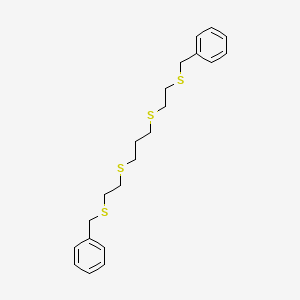
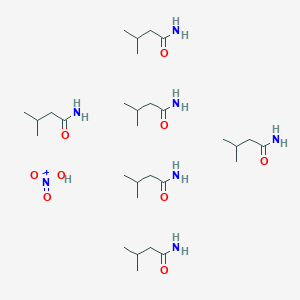
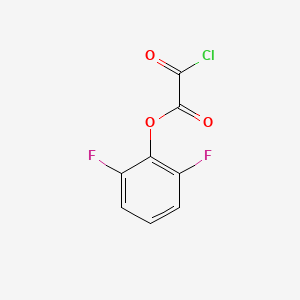
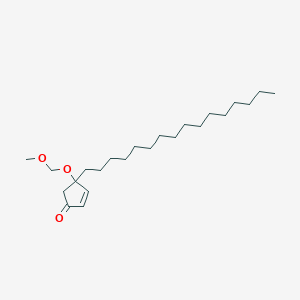
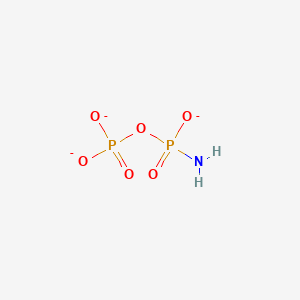
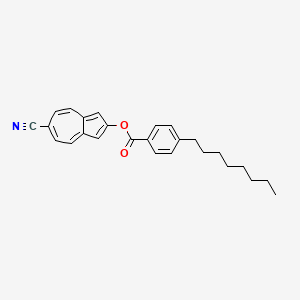
![3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole](/img/structure/B14273751.png)
![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)
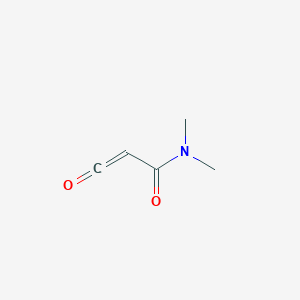
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)
